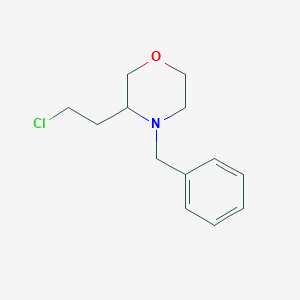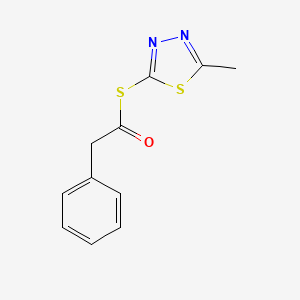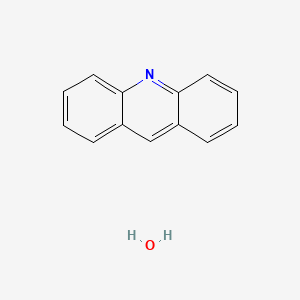
Acridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine hydrate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives have been extensively studied due to their broad range of biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acridine hydrate can be synthesized through several methods. One common approach involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives, which can be further hydrated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Acridine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to dihydroacridine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds .
Scientific Research Applications
Acridine hydrate has a wide range of scientific research applications:
Medicine: Acridine derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. .
Industry: Acridine compounds are used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of acridine hydrate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to inhibition of processes such as transcription and replication. Acridine derivatives can also inhibit enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and cell division .
Comparison with Similar Compounds
Acridine hydrate can be compared to other similar compounds, such as:
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
500013-99-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
acridine;hydrate |
InChI |
InChI=1S/C13H9N.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H2 |
InChI Key |
RARHFIBGFUOOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)

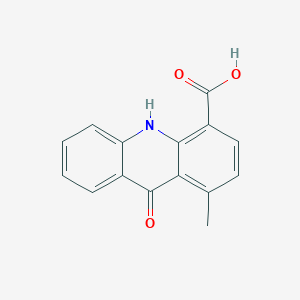
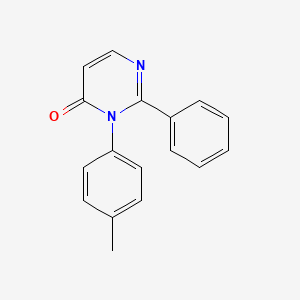
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
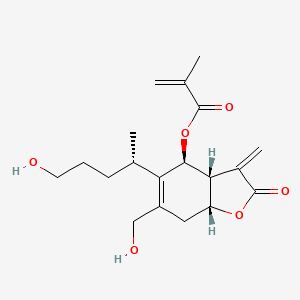
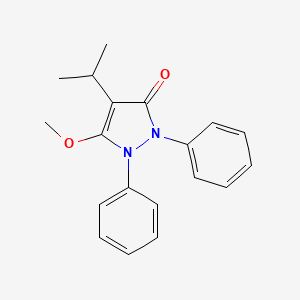
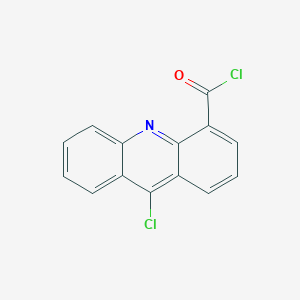
![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
